molecular formula C15H21NO6 B3034551 Isodomoic acid G CAS No. 188346-81-8

Isodomoic acid G

Cat. No.: B3034551
CAS No.: 188346-81-8
M. Wt: 311.33 g/mol
InChI Key: MKCCCBSBSRCARB-NMWGDLGCSA-N
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Description

Isodomoic acid G (IAG) is a naturally occurring small molecule with a variety of biological activities. It is a member of the isodomoic acid family, which is a group of compounds that share a common core structure. IAG has been studied extensively for its potential therapeutic effects, and has been found to possess a number of beneficial properties, including anti-inflammatory, anti-oxidant, and anti-cancer activities. It has also been shown to have potential applications in the field of synthetic biology.

Scientific Research Applications

Synthesis and Stereochemical Applications

  • First Total Synthesis and Stereochemical Definition : Isodomoic acid G's first total synthesis was achieved through a nickel-catalyzed coupling process, which formed the pyrrolidine ring and established most of its stereochemical features. This synthesis serves as a notable application in the field of organic chemistry, particularly in stereoselective preparation of highly substituted 1,3-dienes (Ni, Amarasinghe, Ksebati, & Montgomery, 2003).

Advances in Synthesis Methods

  • Total Syntheses of Isodomoic Acids G and H : The synthesis of isodomoic acids G and H was achieved through a sequential silylcarbocyclization/silicon-based cross-coupling process. This innovative method highlights the efficiency and versatility of synthesis techniques for marine natural products (Denmark, Liu, & Muhuhi, 2009).

  • Stereocontrolled Total Syntheses via Unified Strategy : A unified strategy for synthesizing marine neuroexcitatory compounds isodomoic acids G and H involved a silicon-based cross-coupling reaction. This approach emphasizes the convergent synthesis of these compounds from a common intermediate (Denmark, Liu, & Muhuhi, 2011).

Neurological Studies and Toxicity

  • Neurological Effects and Toxicity : Research into isodomoic acids, including acid G, often focuses on their neurotoxic potential and effects on marine life and human health, due to their structural similarities with domoic acid, a known neurotoxin. Studies have explored their binding to glutamate receptors and potential toxic effects, highlighting the importance of understanding the neurochemical properties of these compounds for public health and safety (Holland et al., 2005).

Photodegradation and Environmental Impact

  • Photodegradation and Environmental Impact : The study of the photochemistry of marine toxins like this compound is crucial for understanding their environmental behavior and impact. Research in this area has implications for marine ecology, seafood safety, and the overall assessment of risks associated with these compounds in natural settings (Bouillon et al., 2008).

Safety and Hazards

According to the Material Safety Data Sheet (MSDS), it is recommended to wash thoroughly after handling Isodomoic acid G . Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

Properties

IUPAC Name

(2S,3S,4E)-4-[(E,6R)-6-carboxyhept-3-en-2-ylidene]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-4,9-10,13,16H,5-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b4-3+,11-8-/t9-,10+,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCCCBSBSRCARB-NMWGDLGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CC(=C1CNC(C1CC(=O)O)C(=O)O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C/C=C/C(=C\1/CN[C@@H]([C@H]1CC(=O)O)C(=O)O)/C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the core structural feature that makes isodomoic acids G and H unique within the domoic acid family of natural products?

A1: Unlike other members of the domoic acid family, isodomoic acids G and H possess a characteristic exocyclic tetrasubstituted alkene at the C4 position of the pyrrolidine ring. []

Q2: How does the stereochemistry at the C5' position of isodomoic acid G affect its structure?

A2: Researchers synthesized both the 5'-(R) and 5'-(S) isomers of this compound to determine its correct stereostructure. Comparison with an authentic sample confirmed the natural configuration. []

Q3: What innovative synthetic strategies have been employed in the total synthesis of this compound?

A3: Several successful total syntheses of this compound have been reported, highlighting distinct synthetic strategies:

  • Nickel-catalyzed Cyclization: This method elegantly constructs the pyrrolidine ring and simultaneously establishes the desired E or Z stereochemistry of the exocyclic tetrasubstituted alkene. [, , ]
  • Sequential Silylcarbocyclization/Silicon-Based Cross-Coupling: This approach leverages a rhodium-catalyzed carbonylative silylcarbocyclization to form the core pyrrolidine structure. Subsequent silicon-based cross-coupling introduces the side chain, showcasing the versatility of organosilicon chemistry. [, ]

Q4: How does the choice of reaction conditions in the synthesis of this compound influence the stereochemical outcome of key transformations?

A4: The development of a stereochemically divergent desilylative iodination reaction was crucial for accessing both isodomoic acids G and H from a common intermediate. By carefully modulating the reaction conditions, researchers achieved either inversion or retention of the double bond configuration during the iododesilylation step. This control enabled the selective synthesis of the E-alkenyl iodide, leading to this compound, or the Z-alkenyl iodide, a precursor to isodomoic acid H. [, ]

Q5: What key chemical transformations are central to the efficient assembly of this compound?

A5: The total syntheses of this compound leverage several important reactions:

  • Diastereoselective Rhodium-Catalyzed Carbonylative Silylcarbocyclization: This reaction efficiently constructs the trans-2,3-disubstituted pyrrolidine core from a vinylglycine-derived 1,6-enyne, setting the stage for subsequent elaborations. [, ]
  • Stereoselective Desilylative Iodination: This step is pivotal for controlling the alkene geometry in the final product. Careful optimization allows for either inversion or retention of configuration, enabling access to both isodomoic acids G and H. [, ]
  • Alkenyl-Alkenyl Silicon-Based Cross-Coupling: This mild and efficient reaction unites the pyrrolidine core with the side chain, showcasing the utility of silicon-based cross-coupling strategies in natural product synthesis. [, ]

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